tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-formyl-6-(trifluoromethyl)pyridine with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under controlled temperature and pressure conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate include:
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: This compound has a chloro group instead of a trifluoromethyl group, which can affect its reactivity and applications.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound has a hydroxy group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C12H13F3N2O3 |
---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
tert-butyl N-[3-formyl-6-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H13F3N2O3/c1-11(2,3)20-10(19)17-9-7(6-18)4-5-8(16-9)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) |
InChI Key |
VBWQVCRAGCRZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.